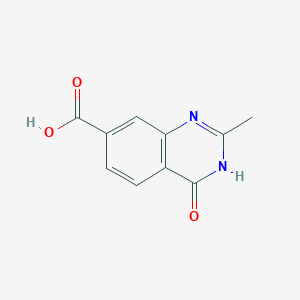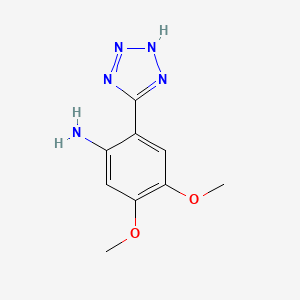![molecular formula C4H6N2OS2 B2528009 5-[(Metilsulfanyl)metil]-1,3,4-tiadiazol-2-ol CAS No. 1823962-73-7](/img/structure/B2528009.png)
5-[(Metilsulfanyl)metil]-1,3,4-tiadiazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with unique electronic and optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol typically involves the reaction of appropriate thiadiazole precursors with methylsulfanyl reagents. One common method involves the cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by methylation of the resulting thiadiazole intermediate .
Industrial Production Methods
Industrial production of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol in biological systems is not fully understood but is believed to involve interactions with cellular enzymes and proteins. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, potentially disrupting essential biological processes in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: The parent compound of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol.
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine: A similar compound with an amine group instead of a hydroxyl group.
5-{[(Methylsulfanyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: Another related compound with an additional sulfanyl group.
Uniqueness
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol is unique due to the presence of both a methylsulfanyl group and a hydroxyl group on the thiadiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other thiadiazole derivatives.
Propiedades
IUPAC Name |
5-(methylsulfanylmethyl)-3H-1,3,4-thiadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-8-2-3-5-6-4(7)9-3/h2H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAPTFABAMZMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NNC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,5-Dimethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2527926.png)
![2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527930.png)



![9-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2527937.png)
![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)



![6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2527945.png)


![2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2527949.png)
